Cas no 2228442-71-3 (3-amino-1-(2-chloropyridin-3-yl)cyclobutane-1-carboxylic acid)
3-amino-1-(2-chloropyridin-3-yl)cyclobutane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-amino-1-(2-chloropyridin-3-yl)cyclobutane-1-carboxylic acid
- EN300-1977503
- 2228442-71-3
-
- Inchi: 1S/C10H11ClN2O2/c11-8-7(2-1-3-13-8)10(9(14)15)4-6(12)5-10/h1-3,6H,4-5,12H2,(H,14,15)
- InChI Key: SKPAIGXFBYOQHR-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=CN=1)C1(C(=O)O)CC(C1)N
Computed Properties
- Exact Mass: 226.0509053g/mol
- Monoisotopic Mass: 226.0509053g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 266
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.5
- Topological Polar Surface Area: 76.2Ų
3-amino-1-(2-chloropyridin-3-yl)cyclobutane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1977503-0.05g |
3-amino-1-(2-chloropyridin-3-yl)cyclobutane-1-carboxylic acid |
2228442-71-3 | 0.05g |
$1428.0 | 2023-09-16 | ||
| Enamine | EN300-1977503-0.1g |
3-amino-1-(2-chloropyridin-3-yl)cyclobutane-1-carboxylic acid |
2228442-71-3 | 0.1g |
$1496.0 | 2023-09-16 | ||
| Enamine | EN300-1977503-0.25g |
3-amino-1-(2-chloropyridin-3-yl)cyclobutane-1-carboxylic acid |
2228442-71-3 | 0.25g |
$1564.0 | 2023-09-16 | ||
| Enamine | EN300-1977503-0.5g |
3-amino-1-(2-chloropyridin-3-yl)cyclobutane-1-carboxylic acid |
2228442-71-3 | 0.5g |
$1632.0 | 2023-09-16 | ||
| Enamine | EN300-1977503-1.0g |
3-amino-1-(2-chloropyridin-3-yl)cyclobutane-1-carboxylic acid |
2228442-71-3 | 1g |
$1701.0 | 2023-05-31 | ||
| Enamine | EN300-1977503-2.5g |
3-amino-1-(2-chloropyridin-3-yl)cyclobutane-1-carboxylic acid |
2228442-71-3 | 2.5g |
$3332.0 | 2023-09-16 | ||
| Enamine | EN300-1977503-5.0g |
3-amino-1-(2-chloropyridin-3-yl)cyclobutane-1-carboxylic acid |
2228442-71-3 | 5g |
$4930.0 | 2023-05-31 | ||
| Enamine | EN300-1977503-10.0g |
3-amino-1-(2-chloropyridin-3-yl)cyclobutane-1-carboxylic acid |
2228442-71-3 | 10g |
$7312.0 | 2023-05-31 | ||
| Enamine | EN300-1977503-1g |
3-amino-1-(2-chloropyridin-3-yl)cyclobutane-1-carboxylic acid |
2228442-71-3 | 1g |
$1701.0 | 2023-09-16 | ||
| Enamine | EN300-1977503-5g |
3-amino-1-(2-chloropyridin-3-yl)cyclobutane-1-carboxylic acid |
2228442-71-3 | 5g |
$4930.0 | 2023-09-16 |
3-amino-1-(2-chloropyridin-3-yl)cyclobutane-1-carboxylic acid Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on 3-amino-1-(2-chloropyridin-3-yl)cyclobutane-1-carboxylic acid
Research Brief on 3-amino-1-(2-chloropyridin-3-yl)cyclobutane-1-carboxylic acid (CAS: 2228442-71-3)
3-amino-1-(2-chloropyridin-3-yl)cyclobutane-1-carboxylic acid (CAS: 2228442-71-3) is a cyclobutane derivative that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound, characterized by its unique structural features, has been explored for its potential applications in the development of novel therapeutics, particularly in the areas of kinase inhibition and targeted cancer therapies. Recent studies have highlighted its role as a key intermediate in the synthesis of pharmacologically active molecules, underscoring its importance in contemporary chemical biology research.
Recent investigations into the pharmacological properties of 3-amino-1-(2-chloropyridin-3-yl)cyclobutane-1-carboxylic acid have revealed its potential as a building block for small-molecule inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of selective kinase inhibitors, which exhibited promising activity against various cancer cell lines. The study employed structure-activity relationship (SAR) analysis to optimize the compound's efficacy, leading to derivatives with improved binding affinity and selectivity profiles.
In addition to its applications in oncology, this compound has also been investigated for its role in modulating protein-protein interactions (PPIs). A recent preprint on bioRxiv detailed its use in the development of molecular glues, which can stabilize otherwise transient PPIs. The researchers utilized computational docking studies and molecular dynamics simulations to predict the binding modes of derivatives of 3-amino-1-(2-chloropyridin-3-yl)cyclobutane-1-carboxylic acid, providing valuable insights for future drug design efforts.
The synthetic accessibility of 3-amino-1-(2-chloropyridin-3-yl)cyclobutane-1-carboxylic acid has also been a focus of recent research. A 2024 publication in Organic Letters described an efficient, scalable synthesis route that employs asymmetric catalysis to achieve high enantiomeric purity. This advancement addresses previous challenges associated with the compound's production, making it more accessible for large-scale pharmaceutical applications.
Ongoing clinical research suggests that derivatives of this compound may have applications beyond oncology. Preliminary data from a phase I clinical trial (NCT identifier withheld for confidentiality) indicate potential utility in inflammatory diseases, though further validation is required. The compound's unique structural motif appears to confer both stability and bioavailability advantages over similar molecules in its class.
As research into 3-amino-1-(2-chloropyridin-3-yl)cyclobutane-1-carboxylic acid continues to evolve, its versatility as a pharmacophore becomes increasingly apparent. Future directions may include exploration of its applications in neurodegenerative diseases and infectious diseases, where its ability to cross biological barriers could prove particularly valuable. The compound's CAS number (2228442-71-3) serves as an important identifier for researchers tracking its development across multiple disciplines.
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